Propiolic acid

Descripción

Historical Context of Chemical Investigations of Alkynoic Acids

The exploration of alkynoic acids, a class of organic compounds characterized by the presence of both a carboxyl group and a carbon-carbon triple bond, has a rich history. Propiolic acid, with the chemical formula HC₂CO₂H, is the simplest member of this family. wikipedia.org While early research into carboxylic acids dates back further, the specific investigation into alkynoic acids gained momentum as synthetic methodologies developed.

Initial preparations of this compound were often complex and resulted in low yields, which limited its availability for extensive study and industrial application. google.comgoogle.com One of the earlier methods involved the decarboxylation of acetylenedicarboxylic acid. wikipedia.org A significant advancement came with processes starting from sodium acetylide, which was reacted with carbon dioxide under pressure. google.comgoogle.com However, these methods were not without their challenges, often yielding unsatisfactory amounts of the desired acid. google.comgoogle.com Over time, refinements in synthetic routes, such as the oxidation of propargyl alcohol at a lead electrode, have made this compound more accessible. wikipedia.org

The study of alkynoic acids has expanded significantly, with synthetic chemists developing methods to create a range of these compounds with varying carbon chain lengths. nih.gov This has been driven by the discovery of their interesting biological activities. nih.gov The reactivity of the triple bond in alkynoic acids has been a central focus, leading to the development of numerous transition-metal-catalyzed cyclization reactions to form alkylidene lactones and other heterocyclic structures. acs.orgrsc.org

This compound as a Foundational Scaffold in Modern Organic Synthesis

This compound and its derivatives are highly valued as foundational scaffolds in contemporary organic synthesis due to their versatile reactivity. The presence of a terminal alkyne and a carboxylic acid group within the same small molecule allows for a wide array of chemical transformations. This dual functionality makes it a powerful tool for constructing complex molecular architectures.

One of the most significant applications of this compound in synthesis is its use in multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for instance, has been effectively employed with this compound derivatives to create highly functionalized organic compounds. nih.gov This approach is lauded for its atom economy and ability to generate molecular diversity from simple starting materials. nih.gov

Furthermore, this compound serves as a precursor for generating other reactive intermediates. For example, it can be converted into its anhydride (B1165640), which then undergoes intramolecular cycloaddition reactions to form complex polycyclic systems. rsc.org The carboxyl group in alkynoic acids plays a crucial role in directing the regioselectivity of reactions like carbopalladation, enabling the synthesis of specific isomers of substituted indoles. acs.org The ability to participate in cascade reactions, where a series of intramolecular transformations occur in a single step, further highlights the utility of this compound in efficiently building intricate molecular frameworks. researchgate.net

The concept of a "scaffold" in chemistry refers to a core molecular structure that can be systematically derivatized. mdpi.com this compound fits this description perfectly, providing a rigid and reactive backbone onto which various functional groups can be appended. This has led to the synthesis of diverse libraries of compounds for applications in medicinal chemistry and materials science.

Significance of this compound in Interdisciplinary Chemical Research

The importance of this compound extends beyond the confines of traditional organic synthesis, making significant inroads into various interdisciplinary research areas. Its unique properties and the properties of its derivatives have drawn attention from fields such as medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry, derivatives of propionic acid, a related saturated carboxylic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org This has spurred interest in synthesizing and evaluating novel this compound derivatives for a range of biological activities. For instance, various amino acid derivatives incorporating a propanoic acid scaffold have been synthesized and tested as potential antimicrobial agents against multidrug-resistant bacteria and fungi. mdpi.com The rigid structure of the this compound core can be advantageous in designing molecules that fit specifically into the active sites of biological targets.

In the realm of materials science, the triple bond of this compound is a key feature. It allows for polymerization and the creation of novel polymers with unique properties. solubilityofthings.com Exposure of this compound to sunlight can lead to the formation of trimesic acid, demonstrating its potential in photochemical transformations. wikipedia.org Furthermore, derivatives of this compound have been used in the synthesis of blue-luminescent materials, which are of great interest for applications in organic light-emitting diodes (OLEDs). beilstein-journals.org

The study of this compound also intersects with fundamental physical chemistry. Researchers have investigated the ultrafast dynamics of charge migration within the this compound molecule following ionization. researchgate.net These studies, which probe the concerted motion of electrons and nuclei on femtosecond and attosecond timescales, are crucial for the emerging field of attochemistry and could pave the way for controlling chemical reactions with unprecedented precision. researchgate.net

Structure

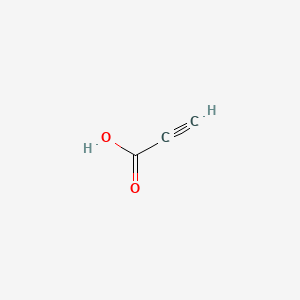

2D Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVCLMRJXCDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26969-44-8, 920-38-7 (mono-hydrochloride salt) | |

| Record name | 2-Propynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060050 | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 9 deg C; [Merck Index] Solid or liquid with an odor like acetic acid; mp = 18 deg C; [HSDB] Clear dark yellow liquid; mp = 16-18 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °C (decomposes), BP: 72 °C at 50 mm Hg | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

58 °C (136 °F) - closed cup | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ether, ethanol, chloroform, Miscible with water | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1380 g/cu cm at 20 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.5 [mmHg] | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from carbon disulfde, Crystals or liquid | |

CAS No. |

471-25-0 | |

| Record name | Propiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPIOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QW39G9LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Propiolic Acid and Its Derivatives

Classical Preparative Routes to Propiolic Acid

Historically, the synthesis of this compound has been achieved through several fundamental organic reactions. These methods, while effective, often require stoichiometric reagents and harsh conditions.

One of the most common classical methods involves the oxidation of propargyl alcohol . This transformation can be accomplished using strong oxidizing agents. For instance, adding a sulfuric acid solution of chromic anhydride (B1165640) to propargyl alcohol in acetone (B3395972) yields this compound. This method is a straightforward functional group transformation, converting a primary alcohol to a carboxylic acid.

Another significant classical route is the carboxylation of an alkali metal acetylide with carbon dioxide . This process typically begins with the formation of sodium acetylide, which is then reacted with solid carbon dioxide (dry ice). The resulting sodium propiolate is subsequently acidified to yield free this compound. A variation of this involves reacting an alkali metal, such as sodium, with liquefied acetylene (B1199291) and carbon dioxide to form the alkali metal propiolate in a one-step process. rsc.org This method directly utilizes acetylene, the parent alkyne, as a starting material.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient and selective catalytic methods for this compound synthesis. These approaches often utilize transition metals to facilitate reactions under milder conditions, offering improved yields and functional group tolerance.

The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) is an atom-economical route to propiolic acids. This reaction leverages the abundant and non-toxic C1 feedstock, CO₂, and is typically facilitated by transition metal catalysts that activate the terminal C-H bond of the alkyne.

N-Heterocyclic carbene (NHC) complexes of silver have emerged as highly effective catalysts for the carboxylation of terminal alkynes with CO₂. These reactions can often be conducted under mild conditions, such as at room temperature and atmospheric pressure of CO₂. mdpi.com The catalytic activity is influenced by the electronic and steric properties of the NHC ligand and the nature of the counter-ion on the silver complex. mdpi.com For example, a range of NHC-silver complexes have been successfully used to catalyze the conversion of phenylacetylene (B144264) and other terminal alkynes into their corresponding propiolic acids in good to excellent yields. rsc.orgmdpi.com The catalyst system often requires a base, such as cesium carbonate (Cs₂CO₃), and a suitable solvent like dimethylformamide (DMF). mdpi.commdpi.com A proposed mechanism involves the formation of a silver acetylide intermediate, which then undergoes nucleophilic attack on a molecule of CO₂ to form a silver carboxylate, followed by protonolysis to release the this compound and regenerate the catalyst. researchgate.net

Table 1: N-Heterocyclic Carbene-Silver Catalyzed Carboxylation of Phenylacetylene A summary of representative results for the synthesis of phenylthis compound using different NHC-Ag catalysts.

| Catalyst System | Base | Solvent | Temperature | Pressure | Yield | Reference |

| NHC-Ag(I) Complex | Cs₂CO₃ | DMF | Room Temp | 1 atm CO₂ | High | mdpi.com |

| Poly-NHC-Ag(I) | Cs₂CO₃ | - | Ambient | 1 atm CO₂ | High | mdpi.com |

| Dinuclear NHC-Ag(I) | Cs₂CO₃ | DMF | Room Temp | 1 atm CO₂ | Good | rsc.org |

Palladium catalysts are renowned for their versatility in C-C bond formation. In the context of this compound synthesis, palladium catalysis can be employed in the reductive carboxylation of terminal alkynes. This process involves the reaction of an alkyne with both CO₂ and a reducing agent, such as H₂. By using a dual catalyst system, such as a combination of NHC-supported silver and palladium catalysts (poly-NHC-Ag/Pd), one can achieve selective synthesis. a-star.edu.sgnih.gov Depending on the reaction conditions and the composition of the catalyst, phenylacetylene can be selectively converted to phenylthis compound, cinnamic acid, or hydrocinnamic acid. a-star.edu.sgnih.gov

Furthermore, palladium-catalyzed hydrocarboxylation of alkynes with CO₂ has been established as a method to produce α-acrylic acids, which are derivatives of this compound. acs.orgresearchgate.net This reaction, using catalysts like a combination of Pd(PPh₃)₄ and BINAP, proceeds with high regioselectivity under mild conditions. acs.orgresearchgate.net

Beyond classical oxidation, modern oxidative methods offer alternative pathways to this compound. Anodic oxidation, a form of electrochemical synthesis, provides a route from propargyl alcohol. This process involves the oxidation of propargyl alcohol at a lead dioxide/titanium composite anode in an aqueous sulfuric acid solution. This method avoids the use of stoichiometric chemical oxidants, representing a more environmentally benign approach.

More recently, catalytic oxidative methods have been developed for related transformations. For instance, copper-catalyzed aerobic oxidative amidation of propiolic acids has been shown to proceed via decarboxylation, using air as the oxidant and producing only CO₂ as a byproduct. acs.org While this example shows the decomposition of this compound, the principles of using air as a green oxidant in copper catalysis are relevant to modern synthetic strategies.

Transition Metal-Catalyzed Carboxylation of Terminal Alkynes with Carbon Dioxide

N-Heterocyclic Carbene-Silver Catalysis

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of this compound. tmv.ac.inmdpi.com Key principles include maximizing atom economy, using renewable feedstocks, employing catalytic reagents, and designing for energy efficiency. acs.orgkahedu.edu.in

A notable example of a green synthetic route is the carboxylation of calcium carbide (CaC₂) with CO₂ under mild conditions. mdpi.com This method utilizes CO₂, a greenhouse gas, as a renewable C1 feedstock. The reaction can be intensified through mechanochemistry (ball milling), which often proceeds solvent-free and at ambient temperature, significantly reducing energy consumption and waste. mdpi.comacs.orgresearchgate.net This process can yield this compound at up to 74.8% after just two hours of ball milling, demonstrating a highly efficient and environmentally conscious approach. mdpi.comresearchgate.net This method aligns with several green chemistry principles:

Waste Prevention: The process is highly atom-economical.

Use of Renewable Feedstocks: It consumes CO₂.

Catalysis: The reaction can be promoted by simple catalysts like CuI or AgNO₃. mdpi.com

Energy Efficiency: Mechanochemical and ultrasonic methods can proceed at room temperature. mdpi.com

Safer Solvents and Auxiliaries: The solvent-free mechanochemical approach minimizes the use of auxiliary substances. acs.org

Another green approach is the selective oxidation of n-propanol to propionic acid using recyclable heteropolyoxometalate catalysts and hydrogen peroxide (H₂O₂) as a clean oxidant, where the only byproduct is water. researchgate.net While targeting propionic acid, this methodology showcases the potential for developing green oxidative routes for other carboxylic acids, including this compound.

Flow Chemistry Applications in this compound Production

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, improved heat and mass transfer, and greater process control. rsc.org While the application of flow chemistry to the synthesis of this compound is an emerging area with limited published research, existing methodologies for producing its derivatives and related compounds highlight the potential of this technology.

One of the most direct indications of progress in this area is a Chinese patent that discloses a method for the continuous and rapid preparation of this compound and its derivatives utilizing a microreactor. google.com This development suggests that the inherent advantages of microreactor technology, such as high surface-area-to-volume ratios and precise control over reaction parameters, are being leveraged for the synthesis of this fundamental building block.

Established batch syntheses of this compound provide a foundation for potential adaptation to continuous flow systems. One such method is the oxidation of propargyl alcohol. For instance, the anodic oxidation of propargyl alcohol in an aqueous sulfuric acid solution to produce this compound has been documented. google.com This electrochemical process is a strong candidate for translation to a continuous flow setup, which could offer benefits such as improved safety when handling reactive intermediates and enhanced control over the electrochemical parameters.

Another primary route to this compound is the carboxylation of acetylene with carbon dioxide. researchgate.netacs.org Flow reactors are particularly well-suited for gas-liquid reactions, offering efficient mixing and mass transfer, which are critical for this transformation. mdpi.com The development of catalytic systems for the direct C-H carboxylation of terminal alkynes with CO2 to yield propiolic acids is an active area of research, and its implementation in a continuous flow process could enable rapid and efficient production. researchgate.net

The synthesis of this compound derivatives in flow systems further underscores the feasibility of producing the parent acid. For example, a method for synthesizing ethyl propiolate, a derivative of this compound, uses propargyl alcohol and ethanol (B145695) as starting materials in a one-step synthesis. google.com Such processes demonstrate that the core reactions for forming the propiolate structure are amenable to modern synthetic techniques that could be adapted for continuous manufacturing.

Research into the flow synthesis of other compounds using this compound as a reagent also points to the compatibility of this chemical with continuous processing. A robust and versatile protocol for the synthesis of 1,2,3-triazoles has been established under continuous flow conditions where 2-ynoic acids, including this compound, are used as precursors in a decarboxylation/cycloaddition cascade. rsc.org This highlights the stability and reactivity of this compound in a flow environment.

While detailed, large-scale production data for this compound in flow reactors is not yet widely available in peer-reviewed literature, the foundational patents and related research in flow synthesis of its derivatives and analogous compounds strongly suggest that continuous manufacturing is a viable and promising future for the production of this compound.

Interactive Data Table: Potential Flow Synthesis Parameters for this compound

The following table outlines hypothetical and reported parameters for the synthesis of this compound and its derivatives, illustrating the conditions that could be applied in a flow chemistry context.

| Parameter | Oxidation of Propargyl Alcohol | Carboxylation of Acetylene |

| Reactants | Propargyl alcohol, Oxidizing agent (e.g., via electrolysis) | Acetylene, Carbon Dioxide |

| Catalyst | Lead dioxide/titanium composite anode google.com | Silver-NHC complexes researchgate.net |

| Solvent | Aqueous sulfuric acid google.com | Dimethylformamide (DMF) researchgate.net |

| Temperature | < 40°C google.com | Room Temperature researchgate.net |

| Pressure | Atmospheric | 1 atm CO2 researchgate.net |

| Reactor Type | Electrochemical flow cell | Gas-liquid microreactor |

| Reported Yield | Not reported in flow | Good to high conversions (batch) researchgate.net |

Advanced Reaction Mechanisms and Organic Transformations of Propiolic Acid

Mechanistic Pathways of Propiolic Acid Reactivity.researchgate.net

The reactivity of this compound can be categorized into several mechanistic pathways, including its function as a nucleophile, an electrophilic alkyne, and its engagement in decarboxylative coupling and addition reactions, as well as its general electrophilic behavior. researchgate.net These pathways underscore the compound's utility in the synthesis of a wide array of organic molecules, from fine chemicals to complex bioactive compounds. researchgate.net

Propiolic Acids as Nucleophiles.researchgate.net

Although the carboxylic acid group is generally considered an electrophilic center, this compound can act as a nucleophile under certain conditions. researchgate.netlibretexts.org The nucleophilicity is centered on the alkyne's carbon-carbon triple bond. This behavior is exemplified in reactions where the π-electrons of the alkyne attack an electrophilic species.

One notable example is the permanganate (B83412) oxidation of this compound in acidic solutions. rsc.org The reaction is initiated by a nucleophilic attack of the alkyne's triple bond on the manganese center of the permanganate ion. rsc.org This step is considered rate-determining and involves a two-electron process, leading to a transient cyclic intermediate containing manganese(V). rsc.org This intermediate subsequently decomposes to form manganese(III) and a dioxo-compound. rsc.org The reactivity in this context is influenced by the creation of an electrophilic center at a bridgehead carbon of the triple bond, facilitated by mesomeric effects from the carboxyl group. rsc.org

This compound as an Electrophilic Alkyne.researchgate.net

The electron-withdrawing nature of the carboxylic acid group renders the alkyne of this compound electron-deficient and thus susceptible to nucleophilic attack. researchgate.netlibretexts.org This electrophilic character is a cornerstone of its reactivity, enabling a variety of addition reactions.

For instance, esters of this compound react with tertiary alkylamines in aqueous media to form betaines. cdnsciencepub.com This reaction proceeds via nucleophilic addition of the amine to the electrophilic alkyne. cdnsciencepub.com Similarly, the reaction of this compound esters with hydroxide (B78521) or alkoxide ions involves nucleophilic attack at the β-carbon, leading to the formation of β-alkoxyacrylates. cdnsciencepub.com

Decarboxylative Coupling Reactions.researchgate.net

Decarboxylative coupling reactions of this compound and its derivatives are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, where the carboxylic acid group is extruded as carbon dioxide. wikipedia.org These reactions often utilize transition metal catalysts, such as palladium and copper, and offer an alternative to traditional cross-coupling reactions using terminal alkynes. wikipedia.org A key advantage is the use of stable and easy-to-handle alkynyl carboxylic acids instead of gaseous and often more reactive terminal alkynes. wikipedia.org

Since the first report of a palladium-catalyzed decarboxylative coupling of this compound with aryl halides to produce diaryl alkynes, a multitude of related methodologies have emerged. These reactions demonstrate broad functional group tolerance. thieme-connect.com For example, palladium-catalyzed decarboxylative coupling of this compound derivatives with arylsulfonyl hydrazides proceeds in good yields, tolerating functional groups like esters, ketones, cyano, and nitro groups. thieme-connect.com

A plausible mechanism for these couplings involves the reaction of the arylthis compound with a copper(II) salt to form an alkynylcopper complex through decarboxylation. thieme-connect.com This complex then undergoes transmetalation with an arylpalladium(II) complex (formed from an aryl halide), followed by reductive elimination to yield the final coupled product. thieme-connect.com

Table 1: Examples of Decarboxylative Coupling Reactions of this compound Derivatives

| Catalyst System | Coupling Partners | Product Type | Ref. |

|---|---|---|---|

| Pd(TFA)₂/dppp, Cu(OAc)₂ | This compound derivatives, Arylsulfonyl hydrazides | Arylalkynes | thieme-connect.com |

| Pd(OAc)₂/SPhos or XPhos, TBAF | 4-Hydroxy-4-methyl-2-pentynoic acid, Aryl bromides | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.org |

| CuI/Cu(OTf)₂, Cs₂CO₃ | Aryl propiolic acids, Aryl iodides | Diaryl 1,2-diketones | organic-chemistry.org |

Decarboxylative Addition Reactions.researchgate.net

This compound can also undergo decarboxylative addition reactions, where the loss of carbon dioxide is coupled with the addition of a nucleophile across the former carbon-carbon triple bond. researchgate.net

A notable example is the palladium(II)/Lewis acid-catalyzed decarboxylative addition of propiolic acids to indoles, which synthesizes bis(indolyl)methane derivatives. acs.orgnih.gov This reaction is triggered by the presence of a Lewis acid, such as Sc(OTf)₃, which enhances the catalytic activity of Pd(II). acs.orgnih.gov Kinetic studies have revealed the formation of a transient vinyl-Pd(II)/Sc(III) intermediate, which is generated after decarboxylation and subsequent addition of the indole (B1671886). acs.orgnih.gov

In another significant transformation, the palladium-catalyzed decarboxylative head-to-tail addition of alkynoic acids to terminal alkynes produces gem-1,3-enynes. rsc.org this compound itself can serve as an acetylene (B1199291) surrogate in this reaction, undergoing a double decarboxylation process to form the corresponding gem-1,3-enynes. researchgate.netrsc.org

Electrophilic Behavior of Propiolic Acids.researchgate.net

Beyond the electrophilicity of the alkyne, the carboxylic acid group itself can exhibit electrophilic behavior, particularly when activated. researchgate.netmsu.edu In superacidic systems, such as XF/SbF₅ (where X is H or D), this compound can be protonated. acs.org The resulting monoprotonated species have been characterized by spectroscopic methods and single-crystal X-ray analysis. acs.org

Gold catalysts are particularly effective in activating the alkyne of this compound, enabling intermolecular reactions with alkenes. pku.edu.cn This can lead to either a [4+2] annulation to form α,β-unsaturated δ-lactones or an enyne cross-metathesis to yield 1,3-dienes, depending on the alkene substrate. pku.edu.cn The gold catalyst activates the acetylene portion, making it function as a 1,4-C,O-dipole equivalent. pku.edu.cn

Radical Chemistry Involving this compound.researchgate.net

This compound and its derivatives are also reactive partners in radical-mediated transformations. researchgate.net These reactions often involve the addition of a radical species to the carbon-carbon triple bond.

For instance, an iron-catalyzed cascade reaction has been developed that involves the radical reduction of allyl alcohols and their subsequent reaction with acetylenic acids, including this compound, to form polysubstituted α-alkenyl lactones. researchgate.net

Another example is the copper-mediated decarboxylative trifluoromethylation of propiolic acids using Togni's reagent. cas.cn This reaction, conducted in the presence of water, surprisingly yields α-trifluoromethyl ketones rather than the expected CF₃-substituted alkynes. cas.cn Mechanistic studies indicate that water acts as an oxygen donor in this transformation. cas.cn The reaction is believed to proceed through a different mechanism than previously reported trifluoromethylations of other unsaturated carboxylic acids. cas.cn

Cycloaddition Reactions of this compound

This compound, as a terminal alkyne, participates in various cycloaddition reactions, serving as a valuable building block in the synthesis of heterocyclic compounds. Its reactivity is significantly influenced by the presence of both the alkyne and carboxylic acid functional groups.

1,3-Dipolar Cycloadditions

A key class of reactions for this compound is the 1,3-dipolar cycloaddition, where it reacts with a 1,3-dipole to form a five-membered ring. The most prominent example is its reaction with azides to form triazoles, a reaction central to the field of click chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org While the classic Huisgen 1,3-dipolar cycloaddition requires high temperatures and yields a mixture of regioisomers, the copper-catalyzed version proceeds rapidly under mild conditions, including at room temperature and in aqueous solutions, to give the 1,4-isomer exclusively. organic-chemistry.org The reaction is highly tolerant of a wide variety of functional groups, making it a robust method for molecular conjugation. organic-chemistry.orgacs.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270). organic-chemistry.orgacs.org this compound and its derivatives, like methyl propiolate, are recognized as highly reactive alkynes in CuAAC reactions. mdpi.com

A significant application of this compound in CuAAC is its role as a stable and safe surrogate for acetylene gas. thieme-connect.comnih.gov This involves a tandem or cascade reaction where the copper-catalyzed cycloaddition with an azide (B81097) is followed by decarboxylation. thieme-connect.comorganic-chemistry.org This decarboxylative click cycloaddition strategy allows for the synthesis of various substituted 1,2,3-triazoles from alkynoic acids, which are easier to handle than gaseous alkynes. nih.gov The process begins with the formation of a copper acetylide intermediate from the this compound. beilstein-journals.org This intermediate then undergoes a regioselective [3+2] cycloaddition with an azide to form a triazole-4-carboxylic acid, which subsequently loses carbon dioxide to yield the final product. thieme-connect.combeilstein-journals.org This strategy has been extended to more complex systems, such as in the one-pot synthesis of polycyclic fused triazoles and 5-seleno-1,2,3-triazoles. beilstein-journals.orgacs.org

This compound is an effective reagent for the synthesis of 1-monosubstituted 1,2,3-triazoles via a copper-catalyzed cycloaddition/decarboxylation sequence. thieme-connect.comorganic-chemistry.org This method demonstrates that this compound can act as an equivalent to acetylene in click reactions, providing a convenient route to these important heterocyclic compounds. thieme-connect.comthieme-connect.com The reaction proceeds by treating an azide with this compound in the presence of a copper(I) catalyst. An unexpected but useful outcome is the in situ decarboxylation of the initially formed 1,2,3-triazole-4-carboxylic acid. thieme-connect.com This protocol has been successfully applied to a variety of aryl and vinyl azides, tolerating both electron-donating and electron-withdrawing groups on the azide. thieme-connect.comorganic-chemistry.org Optimized conditions often involve using copper(I) iodide as the catalyst, sodium ascorbate as a reducing agent, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as N,N-dimethylformamide (DMF). thieme-connect.comorganic-chemistry.org The reactions can be carried out at room temperature or with gentle heating to afford the desired 1-monosubstituted triazoles in moderate to excellent yields. thieme-connect.comthieme-connect.comorganic-chemistry.org

Table 1: Synthesis of 1-Monosubstituted 1,2,3-Triazoles via CuAAC of this compound and Various Azides thieme-connect.com

| Entry | Azide | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-MeC₆H₄N₃ | 60 | 2 | 93 |

| 2 | 4-MeOC₆H₄N₃ | 60 | 2 | 92 |

| 3 | 4-HOC₆H₄N₃ | rt | 16 | 85 |

| 4 | C₆H₅N₃ | 60 | 2 | 91 |

| 5 | 2-MeC₆H₄N₃ | 60 | 2 | 87 |

| 6 | 4-ClC₆H₄N₃ | 60 | 2 | 92 |

| 7 | 4-BrC₆H₄N₃ | 60 | 2 | 90 |

| 8 | 4-FC₆H₄N₃ | 60 | 2 | 89 |

| 9 | 4-O₂NC₆H₄N₃ | rt | 16 | 75 |

Propiolic acids are also key starting materials in the copper-catalyzed, three-component synthesis of fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org Traditional CuAAC methods are limited as they typically yield 1,4-disubstituted triazoles. organic-chemistry.org This multicomponent reaction overcomes that limitation by reacting propiolic acids, azides, and arylboronic acids to construct 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov The process is an efficient, one-pot decarboxylative cycloaddition. acs.orgorganic-chemistry.org The proposed mechanism involves the initial formation of a copper(I) acetylide from the this compound, which then undergoes cycloaddition with the azide. organic-chemistry.org The resulting triazolyl-copper intermediate then couples with the arylboronic acid, followed by decarboxylation, to yield the fully substituted product. organic-chemistry.orgrsc.org The reaction shows broad substrate tolerance, working with various propiolic acids, azides (both aliphatic and aromatic), and arylboronic acids. organic-chemistry.org Optimized conditions often utilize a copper catalyst such as Cu(OAc)₂, a ligand, a base, and an oxygen atmosphere. organic-chemistry.org

Table 2: Copper-Catalyzed Three-Component Synthesis of Fully Substituted 1,2,3-Triazoles organic-chemistry.org

| This compound | Azide | Arylboronic Acid | Product Yield (%) |

| Phenylthis compound | Benzyl (B1604629) azide | Phenylboronic acid | 81 |

| Phenylthis compound | Benzyl azide | 4-Methylphenylboronic acid | 85 |

| Phenylthis compound | Benzyl azide | 4-Methoxyphenylboronic acid | 78 |

| Phenylthis compound | Benzyl azide | 4-Fluorophenylboronic acid | 75 |

| Phenylthis compound | Phenethyl azide | Phenylboronic acid | 76 |

| 3-Thienylthis compound | Benzyl azide | Phenylboronic acid | 72 |

| Cyclohexylthis compound | Benzyl azide | Phenylboronic acid | 65 |

This compound can participate in 1,3-dipolar cycloadditions with azides without the need for a metal catalyst. rsc.orgmdpi.com This catalyst-free approach is possible because the carboxylic acid group is electron-withdrawing, which "activates" the alkyne towards cycloaddition. rsc.orgmdpi.com This type of reaction is a valuable alternative to copper-catalyzed methods, particularly in biological applications where the potential cytotoxicity of copper is a concern. acs.org The reaction between an electron-deficient alkyne, such as this compound, and an azide can proceed in water at room temperature. rsc.org This methodology has been used for the surface modification of materials like zinc oxide and poly(L-lactic) acid (PLLA). rsc.orgmines.edu In these applications, the surface is first functionalized with this compound, creating an alkyne-terminated surface that can then "click" with azide-containing molecules in the absence of a catalyst. rsc.orgmdpi.commines.edu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound (Click Chemistry)

Synthesis of 1-Monosubstituted 1,2,3-Triazoles

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While this compound itself can act as a dienophile, its derivatives are more commonly employed. For instance, derivatives such as 3-(acyloxy)acryloyl oxazolidinones, synthesized from this compound, participate in Diels-Alder reactions with dienes like cyclopentadiene. rsc.org These reactions can be catalyzed by Lewis acids to enhance stereoselectivity, leading to the formation of endo adducts with high diastereoselectivity and yields. rsc.org

The dehydro-Diels-Alder (DDA) reaction is an extension of the Diels-Alder reaction where at least one of the double bonds in the reactants is replaced by a triple bond. vander-lingen.nl This results in a primary cyclic product containing an allene, which can then undergo further reactions to form aromatic compounds. vander-lingen.nl An early example of a reaction related to the DDA concept involved the reaction of phenylthis compound with acetic anhydride (B1165640) to produce a phenyl-substituted naphthalene. vander-lingen.nl

Furthermore, the intramolecular Diels-Alder (IMDA) reaction of Ugi adducts derived from this compound has been explored. researchgate.net For example, Ugi adducts formed from (E)-3-(furan-2-yl)acrylaldehyde, maleic acid monoanilide, an isonitrile, and an amine can spontaneously undergo an IMDA reaction with high stereoselectivity. researchgate.net

Hydroarylation and Related Addition Reactions

Hydroarylation of this compound involves the addition of an aryl group and a hydrogen atom across the carbon-carbon triple bond, providing a direct route to cinnamic acid derivatives. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

A notable catalyst system is K2PtCl4/AgOTf, which has proven to be highly active for the hydroarylation of propiolic acids with arenes, including less reactive ones like benzene. oup.com This platinum-based catalyst system typically yields (Z)-cinnamic acid derivatives in high yields. oup.com In contrast to some palladium catalysts that can lead to the formation of butadiene byproducts with ethyl propiolate, the K2PtCl4/AgOTf system demonstrates high selectivity for the desired cinnamate (B1238496) product. oup.comtandfonline.com This catalytic method is also effective for the hydroarylation of this compound with thiophenes, leading to the formation of 3,3-bis(thienyl)propionic acids. tandfonline.com

Iron-catalyzed hydroarylation using FeCl3/AgOTf in trifluoroacetic acid (TFA) has also been shown to be effective for the reaction of this compound with electron-rich arenes, producing 3-arylpropenoic acids. researchgate.netikm.org.my In some cases, particularly with anisole (B1667542) and 1,4-dimethoxybenzene, double hydroarylation products (3,3-diarylpropionic acids) are observed. researchgate.net The use of TFA is crucial for this iron-catalyzed reaction. researchgate.net

Gold(I) catalysis offers a regioselective approach to the hydroarylation of this compound with arylboronic acids. organic-chemistry.org Using a JohnPhosAu(I)Cl and AgSbF6 catalyst system, the reaction proceeds with high regioselectivity to afford α-aryl acrylic acids. organic-chemistry.org A proposed mechanism involves the formation of a boronate ester between this compound and the arylboronic acid, followed by an intramolecular aryl transfer upon gold activation. organic-chemistry.org This method is particularly noteworthy as it provides access to precursors for non-steroidal anti-inflammatory drugs (NSAIDs). organic-chemistry.org

| Catalyst System | Arene Substrate | Product Type | Selectivity/Key Features |

| K2PtCl4/AgOTf | Benzene, Thiophenes | (Z)-Cinnamic acids, 3,3-Bis(thienyl)propionic acids | High activity for less reactive arenes, high selectivity. oup.comtandfonline.com |

| FeCl3/AgOTf | Electron-rich arenes | 3-Arylpropenoic acids, 3,3-Diarylpropionic acids | TFA is an essential solvent; double hydroarylation can occur. researchgate.netikm.org.my |

| JohnPhosAu(I)Cl/AgSbF6 | Arylboronic acids | α-Aryl acrylic acids | High regioselectivity for the α-carbon, carboxylic acid directs the arylation. organic-chemistry.org |

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. this compound and its derivatives are valuable substrates in MCRs due to their versatile reactivity. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. rsc.org The incorporation of this compound or its derivatives as the carboxylic acid component introduces a reactive alkyne functionality into the Ugi adducts. nih.govlibis.be These adducts are valuable intermediates for a wide array of post-Ugi transformations, enabling the diversity-oriented synthesis of complex heterocyclic scaffolds. libis.beresearchgate.net

The triple bond in the Ugi adducts derived from this compound can participate in various subsequent reactions, including cyclization and cycloaddition reactions. libis.be For example, a silver(I) triflate-catalyzed intramolecular heteroannulation of Ugi adducts derived from pyrazole-3-carbaldehydes, primary amines, 3-substituted propiolic acids, and isocyanides has been used to synthesize pyrazolo[1,5-a] oup.comresearchgate.netdiazepine scaffolds. beilstein-journals.org

Furthermore, a copper-catalyzed three-component reaction of this compound, sulfonyl azides, and amines leads to the formation of N-sulfonylacetamidines through a decarboxylation process. thieme-connect.com Another copper-catalyzed reaction involves the decarboxylative cycloaddition of propiolic acids, azides, and arylboronic acids to construct fully substituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net

Tandem Reactions Involving this compound

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. This compound is an excellent substrate for designing tandem reactions due to its bifunctional nature.

One example is a tandem Sonogashira/decarboxylative coupling reaction of aryl chlorides with this compound to synthesize diarylalkynes. rsc.org This one-pot protocol uses commercially available starting materials and this compound as a source of the acetylene unit. rsc.org

Another notable tandem reaction involves the coupling of this compound with mono-Boc-diaminocyclohexane using the TBTU/HOBt coupling reagent pair. rsc.org This process leads to an unexpected tandem amide coupling and hydroamination of the triple bond. rsc.org

A copper(I)-catalyzed tandem decarboxylative/carboxylative cyclization of a this compound, a primary amine, and an aldehyde has been developed for the synthesis of polysubstituted oxazolidin-2-ones. scilit.com This multicomponent coupling provides an efficient route to these heterocyclic compounds in good yields. scilit.com

Derivatization Strategies of this compound

The carboxylic acid and alkyne functionalities of this compound allow for a wide range of derivatization strategies, enabling the synthesis of a vast array of functionalized molecules.

The esterification of this compound to form propiolate esters is a fundamental derivatization. wikipedia.org These esters, such as methyl propiolate and ethyl propiolate, are themselves important reagents in organic synthesis. wikipedia.org The reaction of this compound with an alcohol is typically acid-catalyzed and is a reversible process. ceon.rs

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. ceon.rsresearchgate.net The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is generally the rate-determining step. ceon.rs Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction rate and yield can be influenced by factors such as the molar ratio of reactants, temperature, and the specific catalyst used. ceon.rs For example, increasing the temperature and the molar ratio of alcohol to acid generally increases the reaction rate and yield of the corresponding ester. ceon.rs

Propiolate esters can undergo further reactions. For instance, the reaction of propiolate esters with tertiary alkylamines in aqueous media can yield betaines of the type trans-R'3N+•CH=CH•CO2-. cdnsciencepub.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| This compound | Alcohol | Acid catalyst | Propiolate ester | Esterification ceon.rs |

| Propiolate ester | Tertiary alkylamine | Aqueous media | Betaine | Addition cdnsciencepub.com |

| Aryl chloride | This compound | Palladium/Copper | Diarylalkyne | Tandem Sonogashira/Decarboxylative Coupling rsc.org |

| This compound | Mono-Boc-diaminocyclohexane | TBTU/HOBt | Amide with hydroamination | Tandem Amide Coupling/Hydroamination rsc.org |

| This compound | Primary amine, Aldehyde | Copper(I) | Oxazolidin-2-one | Tandem Decarboxylative/Carboxylative Cyclization scilit.com |

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound, known as propiolamides, is a significant transformation in organic chemistry, yielding valuable building blocks for various applications, including the synthesis of heterocyclic compounds and biologically active molecules. Several methodologies have been developed for the direct amidation of this compound, primarily involving the use of coupling reagents, copper-catalyzed oxidative reactions, and enzymatic catalysis.

Direct Amidation using Coupling Reagents

A prevalent method for the formation of propiolamides is the direct coupling of this compound with primary or secondary amines using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. These reactions often include additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to enhance reaction rates, improve yields, and suppress side reactions like racemization in the case of chiral amines. nih.govpeptide.comluxembourg-bio.com

The general mechanism for carbodiimide-mediated amidation involves the activation of the carboxylic acid (this compound) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to furnish the corresponding amide and a urea (B33335) byproduct. luxembourg-bio.com The addition of HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. DMAP can act as an acyl transfer catalyst, forming a highly reactive acyl-iminium ion intermediate. nih.gov

The scope of this method is broad, accommodating a variety of primary and secondary aliphatic and aromatic amines. The reaction conditions are typically mild, often proceeding at room temperature.

Table 1: Synthesis of Propiolamides using Coupling Reagents

| This compound Derivative | Amine | Coupling Reagent/Additive | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Benzylamine | EDC/HOBt/DIPEA | CH3CN | 23°C, 48 h | 72 | nih.gov |

| This compound | Aniline | EDC/DMAP/HOBt | CH3CN | 40°C, 48 h | 72 | nih.gov |

| This compound | Morpholine | EDC/HOBt | CH2Cl2 | rt, 5 h | 95 | rsc.org |

| Phenylthis compound | p-Toluidine | EDC/HOBt/DIPEA | CH3CN | 23°C, 18 h | 80 | nih.gov |

Note: The table is a representative compilation from various sources and specific yields may vary based on precise reaction conditions.

Copper-Catalyzed Oxidative Amidation

Copper-catalyzed oxidative amidation represents another powerful strategy for the synthesis of propiolamides. This method can proceed via a decarboxylative coupling mechanism where an aryl this compound reacts with an amine in the presence of a copper catalyst and an oxidant. ajchem-b.com A notable advantage of some copper-catalyzed systems is the ability to use air or molecular oxygen as the terminal oxidant, making the process more environmentally benign. ajchem-b.com

The proposed mechanism for the copper-catalyzed decarboxylative amidation of an aryl this compound suggests the initial formation of a copper acetylide intermediate via decarboxylation. This intermediate then undergoes a coupling reaction with the amine, followed by oxidative processes to yield the final propiolamide (B17871) product. frontiersin.org

Research has demonstrated the utility of various copper salts, such as CuBr and Cu(OAc)2, often in the presence of a ligand like pyridine (B92270) and an oxidant. acs.orgd-nb.info These reactions have been shown to be effective for a range of sulfoximines and other nitrogen nucleophiles. d-nb.info

Table 2: Copper-Catalyzed Synthesis of Propiolamides

| This compound Derivative | Amine/Nucleophile | Catalyst/Oxidant/Additive | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylthis compound | NH-Sulfoximine | CuBr/Pyridine/K3PO4 | Toluene (B28343) | 80°C | Good | d-nb.info |

| This compound | Secondary Amine | CuBr/Air/Pyridine | Toluene | 60°C | - | ajchem-b.com |

Note: This table presents generalized findings. Yields are often described qualitatively in the literature for this class of reactions and are substrate-dependent.

Enzymatic Synthesis of Propiolamides

Biocatalysis offers a green and highly selective alternative for the synthesis of amide derivatives. Lipases, in particular, have been shown to effectively catalyze the amidation of this compound and its esters. Candida antarctica lipase (B570770) B (CAL-B), often in an immobilized form such as Novozym 435, is a widely used and robust biocatalyst for this transformation. researchgate.netdoi.org

Enzymatic amidation can be performed either through direct condensation of this compound with an amine or via aminolysis of a propiolate ester. The direct condensation often requires the removal of water, for instance by using molecular sieves, to drive the reaction equilibrium towards product formation. These reactions are valued for their high chemoselectivity and enantioselectivity, particularly in the kinetic resolution of racemic amines. doi.org

The reaction conditions for enzymatic amidation are typically mild, involving organic solvents like toluene or 1,4-dioxane (B91453) at moderate temperatures.

Table 3: Enzymatic Synthesis of Propiolamides using Candida antarctica Lipase B (CAL-B)

| This compound Derivative | Amine | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Octanoic acid (as model) | Benzylamine | 1,4-Dioxane | 50°C, molecular sieves | 94 | |

| Octanoic acid (as model) | Allylamine | 1,4-Dioxane | 50°C, molecular sieves | 60 | |

| Octanoic acid (as model) | n-Propylamine | 1,4-Dioxane | 50°C, molecular sieves | 83 |

Note: Data for this compound itself is limited; related substrates are shown to illustrate the capability of the enzymatic method.

Computational and Quantum Chemical Investigations of Propiolic Acid

Quantum Dynamical Studies of Propiolic Acid

Quantum dynamical simulations offer a window into the intricate dance of electrons and nuclei on timescales of femtoseconds (10⁻¹⁵ s) and attoseconds (10⁻¹⁸ s). These studies are crucial for understanding the initial steps of photochemical and photophysical processes.

Upon ionization, for instance by an ultrashort laser pulse, a molecule can be left in a superposition of several cationic states, which initiates purely electronic dynamics known as charge migration. researchgate.netaps.org This phenomenon, where the newly created positive charge (hole) moves across the molecular structure, is driven by electron correlation and relaxation without the need for nuclear rearrangement. researchgate.net The study of these ultrafast electronic processes is a central focus of the emerging field of attochemistry, which aims to control chemical reactivity by manipulating electron dynamics. researchgate.netaip.orgarxiv.org

Full-dimensional quantum dynamical calculations on this compound have shown that following outer-valence ionization, the positive charge oscillates between the carbon-carbon triple bond and the carbonyl oxygen. researchgate.netaps.org This charge migration is predicted to have a period of approximately 3.3 fs. arxiv.org Theoretical studies suggest that this oscillation can persist for more than 10 femtoseconds before the motion of the nuclei traps the charge. researchgate.netaps.orgacs.org This duration is considered sufficient for the charge migration to be experimentally observed and potentially controlled, making this compound a suitable candidate for such studies. researchgate.netaps.org The interplay between the fast electron dynamics and the slower nuclear motion is a key area of investigation, as the nuclear rearrangement ultimately influences the fate of the electronic wave packet. researchgate.net

The potential for tracking this charge movement has been explored theoretically using X-ray probe techniques. By monitoring core transitions at different atoms (like carbon and oxygen K-edges), it is possible to create a "molecular movie" of the hole density moving within the molecule. arxiv.orgrsc.org

Table 1: Charge Migration Dynamics in Ionized this compound

| Property | Finding | Timescale | Source(s) |

| Charge Oscillation | Between the C≡C triple bond and the carbonyl oxygen. | > 10 fs | researchgate.net, aps.org |

| Migration Period | The time for one complete oscillation of the charge. | ~ 3.3 fs | arxiv.org |

| Driving Force | Purely electronic; driven by electron correlation and relaxation. | Attoseconds | researchgate.net |

| Observation Potential | Long-lasting coherence makes it suitable for experimental studies. | > 10 fs | researchgate.net, aps.org |

While charge migration is a purely electronic effect, it does not occur in isolation from the nuclei. The coupling between the electronic and nuclear degrees of freedom leads to a phenomenon called electronic decoherence, where the initially synchronized oscillation of the electronic wave packet is dampened and lost over time. researchgate.net This occurs because the nuclear wave packets evolving on different potential energy surfaces lose their overlap. nih.gov The slow rearrangement of the nuclei effectively damps the ultrafast electronic oscillations. researchgate.netaps.org

In this compound, the decoherence time has been noted to be exceptionally long, estimated to be greater than 20 fs. researchgate.net This long-lasting coherence is a key feature that makes it an attractive molecule for attochemistry studies. researchgate.net Semiclassical methods have been employed to study the mechanism of decoherence, revealing that it can be quantitatively described by parameters such as the phase space distance and signed area between trajectories on different electronic surfaces. researchgate.netaps.org These semiclassical approaches, which can be performed "on-the-fly" without pre-calculating potential energy surfaces, are computationally more affordable than full quantum methods like Multi-Configurational Time-Dependent Hartree (MCTDH) and provide good agreement. rsc.orgaps.org

Interestingly, studies have also predicted and observed the phenomenon of electronic recoherence, where the electronic coherence can partially revive after the initial decoherence. rsc.orgnih.gov In some systems, this can occur after 40-50 fs as the nuclear wave packets transiently recover their overlap. nih.gov It has also been shown that conical intersections can mediate the transfer of electronic coherence from one pair of electronic states to another. nih.gov

Electron-Nuclear Dynamics and Charge Migration

Conformational Analysis and Isomerization Studies

This compound, like other carboxylic acids, can exist in different spatial arrangements of its atoms, known as conformers. rsc.orgresearchgate.net Theoretical calculations predict the existence of two planar conformers for this compound: a lower-energy cis form and a higher-energy trans form, which differ in the orientation of the carboxylic acid group. rsc.org The cis conformer is the most stable and is the only form identified in a nitrogen matrix after deposition at low temperatures. rsc.org

The higher-energy trans conformer of this compound can be generated from the more stable cis form through photoisomerization. rsc.org This process has been demonstrated in cryogenic matrices (e.g., solid nitrogen) by irradiating the sample with broadband ultraviolet (UV) light (λ > 235 nm). rsc.org This UV-induced cis → trans isomerization was the only photochemical process observed under these conditions. rsc.org Similar photoinduced isomerization has been observed for its ester derivative, methyl propiolate. uc.pt

In addition to photoisomerization, the conversion from the cis to the trans conformer can be achieved through vibrational excitation. aip.orgmdpi.com This process, known as vibrationally-induced rotamerization, involves the selective excitation of a specific vibrational mode of the molecule using narrowband infrared (IR) radiation. aip.orgresearchgate.net For phenylthis compound, selective narrowband IR excitation of the O-H stretching overtone of the cis conformer was used to produce the trans conformer. aip.orgresearchgate.netnih.gov This technique has also been successfully applied to this compound itself, where near-IR vibrational excitation of the cis form trapped in a nitrogen matrix leads to the formation of the trans conformer. rsc.org

The higher-energy trans conformer generated by either method is not indefinitely stable and has been found to decay back to the more stable cis form in the dark via a quantum tunneling mechanism. researchgate.netnih.gov The lifetime of the trans monomer in a nitrogen matrix was found to be dependent on the specific trapping site within the matrix. rsc.org

Table 2: Conformational Isomerization of this compound

| Method | Process | Initial Conformer | Final Conformer | Radiation Source | Source(s) |

| Photoinduced Isomerization | Electronic Excitation | cis (stable) | trans (higher-energy) | Broadband UV (λ > 235 nm) | rsc.org |

| Vibrationally-Induced Rotamerization | Vibrational Excitation (O-H stretch) | cis (stable) | trans (higher-energy) | Near-Infrared (NIR) Laser | rsc.org |

| Spontaneous Decay | Quantum Tunneling | trans | cis | None (in dark) | researchgate.net, nih.gov |

Photoinduced Isomerization Pathways

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides powerful tools to explore the detailed pathways of chemical reactions, calculating the energies of reactants, products, intermediates, and transition states. sci-hub.seacs.org For reactions involving this compound derivatives, computational studies have shed light on complex mechanisms.

One such study investigated the copper-mediated trifluoromethylation of substituted propiolic acids. cas.cn The proposed mechanism, elucidated theoretically, involves several key steps. Initially, the this compound derivative coordinates with a copper(II) salt. This complex then undergoes transmetallation with a trifluoromethyl-containing intermediate. A subsequent reaction involving a water molecule leads to the formation of an α-trifluoromethyl ketone product. This study highlighted a novel reaction mode for metal-mediated decarboxylative fluoroalkylation, where water is a key reactant. cas.cn The reaction was found to be effective for a range of aryl-substituted propiolic acids but less so for alkyl-substituted ones under the tested conditions. cas.cn

Hydrodeoxygenation Mechanisms over Catalytic Surfaces

Computational studies focusing specifically on the hydrodeoxygenation (HDO) mechanisms of this compound over catalytic surfaces are not extensively documented in the surveyed literature. Research in this area has predominantly centered on related saturated carboxylic acids, such as propanoic acid, to model the conversion of biomass. core.ac.ukscispace.com These studies on propanoic acid have identified decarbonylation (DCN) and decarboxylation (DCX) as the two primary mechanisms for hydrodeoxygenation on various transition metal surfaces, including Palladium (Pd) and Ruthenium (Ru). core.ac.uk However, the direct applicability of these findings to the unsaturated this compound molecule requires specific investigation, which is not yet widely available. One computational study does reference the potential for hydrodeoxygenation of this compound derivatives, but detailed mechanistic pathways are not provided. researchgate.net

Decarboxylation and Decarbonylation Pathways

The decomposition of this compound, particularly through decarboxylation, has been a subject of both experimental and computational investigation. Kinetic studies on the decarboxylation of this compound under hydrothermal conditions (150–210 °C and 275 bar) have been performed. colab.wsscience.gov These studies measured the rates of decarboxylation and hydrolysis, finding that the hydrolysis step is rate-determining over the studied temperature range. colab.ws

Photochemical decomposition pathways have also been explored. The photolysis of this compound in a solid xenon matrix has been shown to produce an HCCH⋯CO₂ complex, demonstrating a clear decarboxylation event. acs.org This process involves the initial formation of the complex, which can be further photolyzed. acs.org

Computational studies have provided further insight into these reaction pathways. A study focusing on this compound on Copper Cu(100) and oxygen-precovered Cu(100) surfaces highlighted multiple adsorption states and diverse reaction routes, which are foundational for understanding subsequent decomposition mechanisms like decarboxylation and decarbonylation. core.ac.uk While detailed computational mechanisms for the catalytic decarboxylation of this compound are less common than for its saturated counterpart, propanoic acid, the available data confirm that decarboxylation is a key reaction channel. core.ac.ukscispace.comscience.gov

Electronic and Optical Properties Studies of this compound Terminated Systems

This compound has been investigated as a molecule for surface functionalization, where its adsorption alters the electronic and optical properties of materials for technological applications. mdpi.comirb.hrillinois.edu

One notable application is the functionalization of Zinc Oxide (ZnO) nanostructures. A two-step click chemistry approach uses this compound to first anchor to the ZnO surface via its carboxylic acid group. mdpi.com This initial step protects the ZnO surface and leaves the ethyne (B1235809) group of the this compound available for subsequent reactions, such as attaching a dye molecule. mdpi.com This method of functionalization is crucial for preserving the stability of the organic/inorganic interface in devices and preventing dye degradation. mdpi.com

The electronic and optical properties of conducting polymers can also be modified using this compound. For instance, studies on this compound-doped polyaniline have been conducted to investigate the resulting material's opto-electronic properties. Furthermore, this compound derivatives are used in the synthesis of diynes, which are molecules of interest due to their significant biological, optical, and electronic properties. illinois.edu The synthesis of two-dimensional conjugated polymers, which have potential uses in molecular electronics, has also been explored using tri- and tetra-dentate monomers designed from this compound. irb.hr

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in predicting and interpreting the spectroscopic parameters of this compound and its derivatives with high accuracy. These theoretical studies often complement experimental techniques like infrared (IR), Raman, and microwave spectroscopy.

A detailed study combined linear Raman jet spectroscopy with anharmonic calculations (VPT2) to investigate the cis- and trans-conformers of the this compound monomer. This work provided the first environment-free vibrational band centers for the higher-energy cis-rotamer and offered a sensitive benchmark for electronic structure methods due to the near-isoenergetic nature of two trans-fundamentals.

Matrix isolation IR spectroscopy, coupled with quantum chemical calculations at the MP2 level, has been used to identify the most stable cis conformer of this compound. These studies also demonstrated that the higher-energy trans conformer can be produced through near-IR vibrational excitation or UV irradiation. Similar computational approaches (DFT and MP2) have been applied to phenylthis compound, predicting two planar conformers and aiding in the assignment of their infrared spectra.

Microwave spectroscopy of the doubly hydrogen-bonded complex between this compound and formic acid has been successfully guided by high-level ab initio calculations. These calculations provided initial structural parameters and rotational constants, which were essential for fitting the experimental spectra of seven different isotopologues and characterizing the proton tunneling dynamics within the complex.

Below is a table comparing experimental and calculated vibrational frequencies for trans-propiolic acid.

| Vibrational Mode | Symmetry | Experimental Raman Jet (cm⁻¹) | Calculated Anharmonic (VPT2) (cm⁻¹) |

| ν₁ (OH stretch) | A' | 3570 | 3574 |

| ν₂ (CH stretch) | A' | 3329 | 3328 |

| ν₃ (C≡C stretch) | A' | 2149 | 2148 |

| ν₄ (C=O stretch) | A' | 1762 | 1771 |

| ν₅ (C-O stretch) | A' | 1221 | 1230 |

| ν₆ (CCO bend) | A' | 1162 | 1177 |

| ν₇ (CCH bend) | A' | 660 | 671 |

| ν₈ (OCO bend) | A' | 553 | 554 |

| ν₉ (CC-O bend) | A' | 529 | 532 |

| ν₁₀ (OH torsion) | A'' | 613 | 621 |

| ν₁₁ (CH bend) | A'' | 640 | 648 |

| ν₁₂ (CCO bend) | A'' | 143 | 136 |